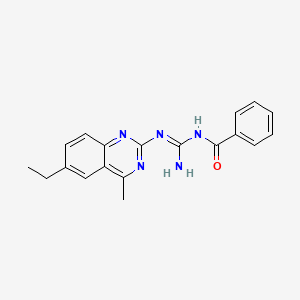
N-Benzoyl-N'-(6-ethyl-4-methyl-quinazolin-2-yl)-guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE typically involves the reaction of 6-ETHYL-4-METHYLQUINAZOLINE-2-AMINE with BENZAMIDE under specific reaction conditions. The process often includes the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various halogenating agents, nucleophiles; reactions often require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-ETHYL-4-METHYLQUINAZOLINE-2-AMINE: A precursor in the synthesis of N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE.
BENZAMIDE: Another precursor used in the synthesis.
Other Quinazoline Derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of quinazoline and benzamide moieties makes it a versatile compound for various scientific research applications.
Eigenschaften
Molekularformel |
C19H19N5O |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-[(E)-N'-(6-ethyl-4-methylquinazolin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C19H19N5O/c1-3-13-9-10-16-15(11-13)12(2)21-19(22-16)24-18(20)23-17(25)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3,(H3,20,21,22,23,24,25) |
InChI-Schlüssel |
RREIUSCTPHVGQL-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)/N=C(\N)/NC(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)C3=CC=CC=C3)C |
Löslichkeit |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}-4-methylbenzamide](/img/structure/B15034293.png)
![N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15034297.png)
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-4,7-phenanthroline](/img/structure/B15034299.png)

![4-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15034311.png)
acetyl}amino)methyl]furan-2-yl}methylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15034312.png)
![Ethyl 6-chloro-8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B15034316.png)
![Ethyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B15034318.png)

![Methyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B15034334.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15034341.png)
![(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B15034343.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B15034359.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B15034361.png)
